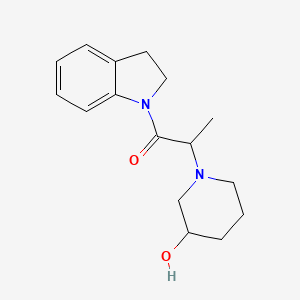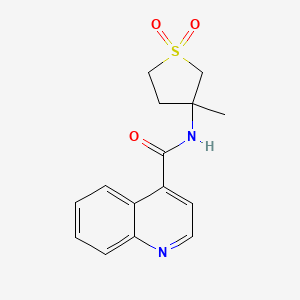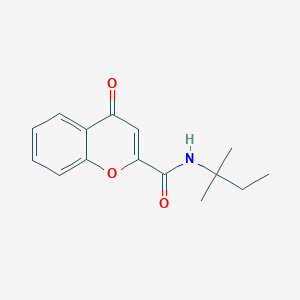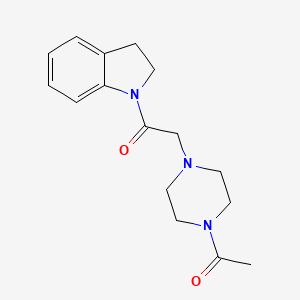![molecular formula C16H22N2O4 B7604132 N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide](/img/structure/B7604132.png)
N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide is a complex organic compound characterized by its morpholine ring, phenyl group, and acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide typically involves multiple steps:
Formation of the Morpholine Ring: The starting material, 2,6-dimethylmorpholine, can be synthesized through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the morpholine derivative reacts with a phenyl halide under basic conditions.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving amide bonds. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms.
Medicine
Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The morpholine ring is a common motif in many drugs, and modifications of this compound could lead to new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The acetamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The morpholine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl]acetamide: Similar structure but lacks the oxo group.
N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide: Lacks the ethoxy linkage.
N-[2-(2-oxoethoxy)phenyl]acetamide: Lacks the morpholine ring.
Uniqueness
N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide is unique due to the combination of its morpholine ring, phenyl group, and acetamide moiety
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11-8-18(9-12(2)22-11)16(20)10-21-15-7-5-4-6-14(15)17-13(3)19/h4-7,11-12H,8-10H2,1-3H3,(H,17,19)/t11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNZZEYMXZKINQ-TXEJJXNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)COC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7604058.png)
![2-[2-(4-chlorophenoxy)ethylsulfanyl]-N-methylacetamide](/img/structure/B7604070.png)
![N-[(2-fluorophenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7604082.png)

![5-[[4-(Furan-2-ylmethyl)-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7604090.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-phenylpentanoate](/img/structure/B7604116.png)

![2-[1-(3,5-Dimethylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B7604135.png)
![[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone](/img/structure/B7604142.png)
![N-(2,5-dimethylphenyl)-2-phenyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]acetamide](/img/structure/B7604151.png)
![2-[1-(3-Methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B7604153.png)
![1-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7604163.png)
